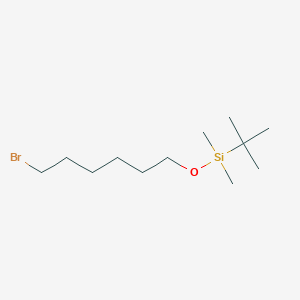

(6-Bromohexyloxy)-tert-butyldimethylsilane

説明

Utility of Bromoalkane Moieties as Versatile Synthetic Handles for Further Functionalization

The bromoalkane functional group is a highly versatile moiety in organic synthesis. nih.gov The carbon-bromine bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows for a wide range of substitution reactions, where the bromine atom is displaced by various nucleophiles to introduce new functional groups. researchgate.netsci-hub.se

Furthermore, bromoalkanes are excellent substrates for organometallic cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. They can also be converted into Grignard reagents by treatment with magnesium metal, transforming the electrophilic carbon into a potent nucleophile. This versatility makes the bromoalkane moiety a valuable "handle" for elaborating a molecule's structure. sci-hub.se

Contextual Importance of Bifunctional Intermediates in Advanced Chemical Synthesis

Bifunctional intermediates, which possess two distinct reactive sites within the same molecule, are of paramount importance in modern synthetic chemistry. bohrium.comnih.goviupac.org Reagents like (6-Bromohexyloxy)-tert-butyldimethylsilane exemplify this concept. The presence of two different functional groups—in this case, a protected alcohol and a reactive halide—allows for a programmed, stepwise approach to synthesis. researchgate.net

This dual functionality streamlines synthetic routes by reducing the number of separate steps required to build complexity. iupac.orgvaia.com A chemist can first utilize the bromoalkane handle for a specific transformation (e.g., forming a carbon-carbon bond) while the hydroxyl group remains protected. In a subsequent step, the silyl (B83357) ether can be cleaved to reveal the hydroxyl group for further functionalization. This approach enhances synthetic efficiency, improves atom economy, and provides precise control over the construction of intricate molecular frameworks. nih.govresearchgate.net

Structure

3D Structure

特性

IUPAC Name |

6-bromohexoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BrOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKXRKYUUXKNSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401339 | |

| Record name | (6-Bromohexyloxy)-tert-butyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129368-70-3 | |

| Record name | (6-Bromohexyloxy)-tert-butyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Strategic Transformations Involving 6 Bromohexyloxy Tert Butyldimethylsilane

Functionalization Reactions at the Bromoalkyl Moiety

The primary site of reactivity on (6-Bromohexyloxy)-tert-butyldimethylsilane is the carbon-bromine bond. This bond can be activated through various means to form new chemical linkages. Key strategies include classic nucleophilic substitutions, such as the formation of organometallic reagents, and modern transition metal-catalyzed cross-coupling reactions. These transformations provide reliable pathways for chain elongation and the introduction of complex molecular fragments.

Nucleophilic Substitution Reactions for Carbon-Carbon Bond Formation

The electron-deficient carbon atom attached to the bromine is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This classic S(_N)2 reactivity is fundamental to the application of this compound as an alkylating agent. Furthermore, the bromine atom allows for a polarity reversal (umpolung) through the formation of an organometallic reagent, transforming the alkyl fragment from an electrophile into a potent nucleophile.

A primary transformation of this compound involves its reaction with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent. This reaction converts the electrophilic alkyl bromide into a highly nucleophilic organomagnesium species. The resulting Grignard reagent is a powerful carbon-centered nucleophile that can be "trapped" with various electrophiles to form new carbon-carbon bonds. Common electrophiles include aldehydes, ketones, esters, and carbon dioxide, leading to the formation of alcohols and carboxylic acids, respectively. The TBDMS ether is stable under the basic conditions of Grignard reagent formation and reaction, ensuring that only the bromoalkyl moiety reacts.

Table 1: Representative Formation and Trapping of a Grignard Reagent

| Step | Reactants | Reagents & Conditions | Product |

| 1. Formation | This compound | Magnesium (Mg) turnings, Anhydrous Tetrahydrofuran (THF), Reflux | (6-((tert-Butyldimethylsilyl)oxy)hexyl)magnesium bromide |

| 2. Trapping | (6-((tert-Butyldimethylsilyl)oxy)hexyl)magnesium bromide, Acetone | Anhydrous THF, 0 °C to room temp., followed by acidic workup (e.g., NH(_4)Cl (aq.)) | 7-((tert-Butyldimethylsilyl)oxy)-2-methylheptan-2-ol |

In its capacity as an electrophile, this compound serves as a versatile six-carbon linker, introducing a protected hydroxyl group that can be unmasked later in a synthetic sequence. This strategy is valuable in the synthesis of complex molecules where precise control over functional group reactivity is required.

A notable application is in the synthesis of novel benzothiazole (B30560) derivatives. In this context, the sulfur atom of a thiol-containing heterocycle acts as the nucleophile. For instance, the reaction of this compound with benzo[d]thiazole-2-thiol under basic conditions results in the S-alkylation of the thiol, forming a new carbon-sulfur bond and yielding a product that incorporates the protected hydroxyhexyl chain. This reaction proceeds via a standard S(_N)2 mechanism.

Table 2: Synthesis of a Benzothiazole Derivative via Alkylation

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Conditions | Product | Yield |

| This compound | Benzo[d]thiazole-2-thiol | Potassium Carbonate (K(_2)CO(_3)) | Acetonitrile (B52724) (CH(_3)CN) | Reflux | 2-((6-((tert-Butyldimethylsilyl)oxy)hexyl)thio)benzo[d]thiazole | High |

Photoredox-Catalyzed Functionalization of Bromoalkanes

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govnih.govijsrch.comacs.org This methodology is particularly effective for the functionalization of unactivated bromoalkanes like this compound.

Unactivated bromoalkanes, which are often poor substrates in traditional cross-coupling reactions, can be effectively activated using photoredox catalysis to generate nucleophilic alkyl radicals. nih.govresearchgate.netacs.orgnih.gov The process is typically initiated by the excitation of a photocatalyst with visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) with the bromoalkane. nih.gov In the case of an oxidative quenching cycle, the excited photocatalyst is reduced by a sacrificial electron donor, and the resulting strongly reducing species can then reduce the bromoalkane to generate an alkyl radical and a bromide anion. semanticscholar.org Alternatively, in a reductive quenching cycle, the excited photocatalyst directly reduces the bromoalkane. nih.gov The resulting alkyl radical is nucleophilic in nature and can participate in a variety of subsequent reactions. nih.govresearchgate.net

| Photocatalyst | Quenching Cycle | Key Intermediate | Reference |

| [Au2(dppm)2]Cl2 | Reductive | Alkyl Radical | nih.gov |

| Ir(ppy)3 | Oxidative/Reductive | Alkyl Radical | beilstein-journals.org |

The nucleophilic alkyl radicals generated from this compound via photoredox catalysis can be used for the direct alkylation of electron-deficient heteroarenes. nih.govresearchgate.netrsc.orgrsc.org This reaction, often referred to as a Minisci-type reaction, typically involves the addition of the alkyl radical to the protonated heteroarene. researchgate.net The resulting radical cation intermediate is then oxidized to the final product, regenerating the photocatalyst in the process. nih.govsemanticscholar.org This method avoids the need for pre-functionalization of the heteroarene and often proceeds with high regioselectivity. nih.gov A dimeric gold(I) complex, [Au2(dppm)2]Cl2, has been shown to be an effective photocatalyst for this transformation. nih.govresearchgate.netsemanticscholar.org

The general mechanism is as follows:

Excitation of the photocatalyst by visible light.

Single-electron transfer from the excited photocatalyst to the bromoalkane, generating an alkyl radical.

Addition of the alkyl radical to the protonated heteroarene.

Oxidation of the resulting radical intermediate to the final product and regeneration of the photocatalyst. nih.govsemanticscholar.org

While radical cyclizations have traditionally been carried out in organic solvents using tin-based reagents, there is a growing interest in developing more environmentally benign methods, such as conducting these reactions in water. rsc.org Tin-free radical cyclizations of bromoalkenes can be initiated by visible light photoredox catalysis. rsc.org In such a reaction, the alkyl radical generated from the bromoalkane can undergo an intramolecular cyclization if an appropriately positioned unsaturated group is present in the molecule. For a derivative of this compound containing an alkene or alkyne, this would offer a pathway to cyclic structures. The use of water as a solvent can in some cases enhance the rate and selectivity of radical reactions.

Transformations Involving the Tert-Butyldimethylsilyl Ether Linkage

The tert-butyldimethylsilyl (TBS) ether group in this compound serves as a protecting group for the primary alcohol. Its selective removal is a key step in many synthetic sequences.

A variety of methods are available for the cleavage of TBS ethers, allowing for the regeneration of the hydroxyl group under specific conditions. total-synthesis.com The choice of deprotection reagent is often dictated by the presence of other functional groups in the molecule.

Common deprotection strategies include:

Fluoride-based reagents: Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is the most common reagent for this purpose. total-synthesis.com The high strength of the silicon-fluoride bond provides the thermodynamic driving force for the reaction. Other fluoride sources such as HF-pyridine and triethylamine (B128534) trihydrofluoride can also be used.

Acidic conditions: TBS ethers can be cleaved under acidic conditions, such as with acetic acid in THF/water, or with stronger acids like HCl or trifluoroacetic acid. total-synthesis.com The lability of the TBS group in acid allows for its selective removal in the presence of more robust silyl (B83357) ethers like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) ethers.

Catalytic methods: A range of catalytic methods have been developed for the deprotection of TBS ethers, often offering milder reaction conditions and higher selectivity. thieme-connect.comacs.orgorganic-chemistry.org These include the use of Lewis acids such as Sc(OTf)3 or Bi(OTf)3, as well as transition metal catalysts like sodium tetrachloroaurate(III) dihydrate. thieme-connect.comthieme-connect.com Phosphomolybdic acid supported on silica (B1680970) gel has also been reported as an efficient and recyclable catalyst for this transformation. acs.org A catalytic amount of acetyl chloride in dry methanol (B129727) is another effective system. organic-chemistry.org

| Reagent/Catalyst | Conditions | Selectivity | Reference |

| Tetrabutylammonium fluoride (TBAF) | THF, room temperature | General for silyl ethers | total-synthesis.com |

| Acetic Acid | THF/H2O | Selective for TBS over more hindered silyl ethers | total-synthesis.com |

| Sodium tetrachloroaurate(III) dihydrate | Methanol, room temperature | Selective for aliphatic TBS over aromatic TBS ethers | thieme-connect.com |

| Phosphomolybdic acid/SiO2 | THF, room temperature | Chemoselective in the presence of many other protecting groups | acs.org |

| Acetyl Chloride (catalytic) | Dry Methanol, 0 °C to room temperature | Selective for alkyl TBS over aryl TBS ethers | organic-chemistry.org |

| Zinc bromide/N-chlorosuccinimide | Methanol/DCM, room temperature | Selective for TBS ethers | as-pub.com |

Selective Deprotection Methodologies for Hydroxyl Group Regeneration

Fluoride-Mediated Desilylation (e.g., using TBAF, Pyridine (B92270)•(HF)x)

The cleavage of the silicon-oxygen bond in TBDMS ethers is most commonly achieved using a source of fluoride ions. This method's efficacy is driven by the formation of a very strong silicon-fluoride bond (bond energy ~135 kcal/mol), which is significantly stronger than the silicon-oxygen bond (~108 kcal/mol). libretexts.org The reaction proceeds via a nucleophilic attack of the fluoride ion on the silicon atom, leading to a pentacoordinate silicon intermediate, which then fragments to release the alkoxide and form tert-butyldimethylsilyl fluoride. organic-chemistry.orgstackexchange.com

Tetrabutylammonium Fluoride (TBAF) : TBAF is the most widely used reagent for this transformation due to its solubility in common organic solvents like tetrahydrofuran (THF). sacheminc.com The reaction is typically carried out at room temperature and is known for its high efficiency. nih.gov While effective, a notable drawback of using TBAF is the difficulty in removing the resulting tetrabutylammonium salts during the workup phase. researchgate.net To address this, modified workup procedures involving the use of sulfonic acid resins (e.g., DOWEX 50WX8-400) and calcium carbonate have been developed to trap the ammonium (B1175870) salts and fluoride ions, allowing for a non-aqueous workup. nih.govresearchgate.net The water content of the TBAF reagent can also influence the reaction's efficiency, particularly for more complex substrates. nih.gov

Pyridine•(HF)x (Olah's Reagent) : Hydrogen fluoride complexes, such as HF-Pyridine, are another set of effective reagents for desilylation. nih.govnih.gov This reagent can sometimes offer different selectivity compared to TBAF, especially in molecules with multiple silyl ether groups. nih.gov The reaction conditions, such as the concentration of HF in pyridine and the reaction time, can be tuned to control the extent of deprotection. nih.gov For instance, lower concentrations of HF-pyridine might selectively cleave more labile silyl ethers while leaving TBDMS groups intact, whereas higher concentrations will remove the TBDMS group. nih.gov

| Reagent | Typical Solvent | Typical Conditions | Key Features & Findings |

|---|---|---|---|

| Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | 1.1-3 equivalents, 0°C to room temperature, 45 min - 2h | Highly effective and common; workup can be complicated by salts. nih.govchemspider.com Buffered systems (e.g., with acetic acid) can prevent degradation of base-sensitive substrates. chemspider.com |

| Pyridine•(HF)x | Pyridine, Acetonitrile | Cold (0-5°C) to ambient temperature, 1-2 hours | Effective reagent; concentration can be tuned for selective deprotection in multifunctional molecules. nih.gov Can be used when TBAF causes decomposition. chemspider.com |

Acid-Catalyzed Hydrolysis of Silyl Ethers

While robust, the TBDMS ether of this compound can also be cleaved under acidic conditions. This method is generally slower and requires harsher conditions than fluoride-mediated desilylation, a property that allows for its selective removal in the presence of more acid-labile protecting groups. organic-chemistry.org The relative stability of silyl ethers towards acid hydrolysis generally follows the order: TMS < TES < TBDMS < TIPS < TBDPS. gelest.com

The mechanism of acid-catalyzed hydrolysis is thought to involve the initial protonation of the ether oxygen atom, making it a better leaving group. This is followed by nucleophilic attack on the silicon atom by a nucleophile present in the reaction medium, such as water or an alcohol. libretexts.orgstackexchange.com

Commonly used acidic conditions involve mixtures of an acid, water, and a co-solvent like THF or methanol to ensure miscibility. A classic system is a mixture of acetic acid, THF, and water. tandfonline.com While effective, these reactions can be slow, sometimes requiring elevated temperatures or long reaction times. tandfonline.com To accelerate the process, microwave-assisted deprotection protocols have been developed, significantly reducing reaction times from hours to minutes. tandfonline.com Catalytic amounts of strong acids like acetyl chloride in methanol have also been shown to effectively deprotect TBDMS ethers under mild conditions. organic-chemistry.org

| Reagent/System | Typical Solvent | Typical Conditions | Key Features & Findings |

|---|---|---|---|

| Acetic Acid/H₂O | Tetrahydrofuran (THF) | Room temperature to 45°C, can take many hours (e.g., 16-72h). tandfonline.com | Classic, mild acidic conditions. Selectivity is possible over more robust silyl ethers like TBDPS. tandfonline.com |

| Acetic Acid/H₂O/THF (Microwave) | N/A | 125-150°C, 5-15 minutes | Dramatically reduces reaction time compared to conventional heating. tandfonline.com |

| Acetyl Chloride (catalytic) | Methanol (dry) | Room temperature | Mild and convenient method that tolerates various other protecting groups. organic-chemistry.org |

Rhenium-Catalyzed Transpositions of Allylic Silyl Ethers: Extended Reactivity Scope

In the search for advanced synthetic applications, transformations that go beyond simple deprotection are of great interest. One such transformation is the rhenium-catalyzed nih.govnih.gov-transposition of allylic alcohols and their corresponding silyl ethers. rsc.org This isomerization process is a powerful, atom-economical method for rearranging the position of an oxygen functionality within an allylic system. acs.org The reaction is typically catalyzed by high-oxidation-state oxorhenium complexes, such as Re₂O₇, and proceeds through a nih.govnih.gov-sigmatropic rearrangement mechanism. rsc.org

This catalytic cycle is initiated by the activation of the Si-O bond by the rhenium oxide, which leads to the formation of an allylic perrhenate (B82622) ester intermediate. This intermediate then undergoes a nih.govnih.gov-sigmatropic shift, resulting in a rearranged isomeric perrhenate ester, which ultimately yields the transposed allylic silyl ether. rsc.org This reaction has been applied in the synthesis of complex natural products and can achieve high levels of chirality transfer. rsc.orgacs.org

However, the scope of this specific transformation is strictly limited to allylic systems—molecules that contain a C=C-C-O-Si functional group. The substrate, this compound, possesses a saturated hexyl chain connecting the oxygen atom to the bromine. It lacks the requisite carbon-carbon double bond in the allylic position. Consequently, this compound cannot undergo the rhenium-catalyzed nih.govnih.gov-transposition. This limitation defines the reactivity scope of the molecule, confining its primary transformations to reactions at the silyl ether and the terminal bromide, rather than skeletal rearrangements of this nature.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei.

For a definitive structural confirmation of "(6-Bromohexyloxy)-tert-butyldimethylsilane," a combination of ¹H, ¹³C, and ²⁹Si NMR spectroscopy is employed.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) for "this compound" are distinct for the tert-butyl group, the dimethylsilyl group, and the hexyl chain. The large tert-butyl group typically appears as a sharp singlet, while the protons on the hexyl chain adjacent to the oxygen and bromine atoms show characteristic downfield shifts due to the electronegativity of these atoms.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Decoupled ¹³C NMR spectra for this compound would show distinct signals for the carbons in the tert-butyl group, the dimethylsilyl group, and each of the six carbons in the bromohexyl chain. The chemical shifts are influenced by the attached atoms (O, Br, Si), allowing for a complete assignment of the carbon skeleton. nih.gov

²⁹Si NMR: As a silicon-containing compound, ²⁹Si NMR is a valuable tool for direct observation of the silicon nucleus. huji.ac.il This technique provides information about the silicon's chemical environment. For silyl (B83357) ethers like "this compound," the ²⁹Si NMR spectrum would be expected to show a single resonance in the typical chemical shift range for tetracoordinate silicon atoms bonded to one oxygen and three carbon atoms. huji.ac.il While ²⁹Si is a low-sensitivity nucleus, modern NMR spectrometers can readily acquire these spectra, providing unequivocal evidence of the silyl group's presence and integrity. huji.ac.il The spectrum is usually recorded with proton decoupling to produce a sharp singlet. huji.ac.il

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Assignment | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| a | -Si-C(CH₃)₃ | ~0.90 (s, 9H) | ~26 |

| b | -Si-(CH₃)₂ | ~0.05 (s, 6H) | ~-4 |

| c | -O-CH₂- | ~3.60 (t, 2H) | ~63 |

| d | -O-CH₂-CH₂- | ~1.55 (m, 2H) | ~33 |

| e | -CH₂-CH₂-CH₂- | ~1.35 (m, 2H) | ~25 |

| f | -Br-CH₂-CH₂- | ~1.45 (m, 2H) | ~28 |

| g | -Br-CH₂- | ~3.40 (t, 2H) | ~34 |

| h | -Si-C (CH₃)₃ | - | ~18 |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., EI-MS, ESI-MS)

High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of a compound. Techniques like Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used.

EI-MS: Electron Ionization is a "hard" ionization technique that often leads to extensive fragmentation of the molecule. For "this compound," a key fragmentation pathway would be the loss of the bulky tert-butyl group (a loss of 57 Da), resulting in a prominent [M-57]⁺ ion. This is a characteristic fragmentation for tert-butyldimethylsilyl (TBDMS) ethers. Other fragments corresponding to the cleavage of the hexyl chain would also be expected.

ESI-MS: Electrospray Ionization is a "soft" ionization technique, ideal for determining the molecular weight of intact molecules with minimal fragmentation. nih.gov It is particularly useful for polar and thermally labile compounds. nih.gov In ESI-MS, "this compound" would likely be observed as protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. A crucial diagnostic feature in the mass spectrum of this compound is the isotopic pattern resulting from the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, all bromine-containing ions will appear as a pair of peaks (M and M+2) of almost equal intensity, providing a clear signature for the presence of bromine in the molecule. nih.gov HRMS analysis allows for the calculation of the elemental formula from the measured mass-to-charge ratio with high accuracy, confirming the identity of the compound. rsc.org

Chromatographic Separation and Purification Methodologies

Chromatography is essential for both the isolation of "this compound" after its synthesis and for the assessment of its purity.

Flash column chromatography is the standard method for the preparative purification of silyl ethers on a laboratory scale. thieme-connect.de Due to the relatively non-polar nature of "this compound," a normal-phase setup is typically used.

Stationary Phase: Silica (B1680970) gel is the most common stationary phase for this purpose. thieme-connect.derochester.edu

Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexane (B92381) or petroleum ether, is effective for eluting the compound from the silica gel column. thieme-connect.derochester.edu The polarity of the solvent mixture is optimized using thin-layer chromatography (TLC) to achieve good separation between the desired product and any impurities or unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used primarily for the analytical assessment of purity.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the method of choice for determining the purity of "this compound." A C18 (octadecylsilyl) column is commonly used as the stationary phase, with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. A UV detector can be used for detection if the compound contains a chromophore or, more generally, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) can be employed. Commercial sources often report purity levels of 99% as determined by analytical techniques like NMR or GC. thermofisher.comthermofisher.com

Chiral Separations: The molecule "this compound" is achiral, meaning it does not have a non-superimposable mirror image. Therefore, chiral separations are not applicable to this specific compound. However, HPLC with chiral stationary phases is a powerful technique used for separating enantiomers of chiral molecules.

In cases where standard chromatographic methods fail to provide adequate separation, more advanced techniques may be required.

Supercritical Fluid Chromatography (SFC): SFC is an alternative to normal-phase HPLC that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It can offer faster separations and reduced solvent consumption. However, a potential complication when separating silyl ethers using SFC on silica-based columns is the interaction between the compound and residual silanol (B1196071) groups on the stationary phase surface. This can lead to silyl ether formation (SEF) on the column itself, altering retention times and selectivity. nih.govacs.org Careful selection of the stationary phase and mobile phase modifiers is necessary to mitigate these effects and achieve reproducible separations. nih.govacs.org

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways for Transformations of (6-Bromohexyloxy)-tert-butyldimethylsilane

The transformations of this compound primarily involve the reactivity of the terminal alkyl bromide. A significant pathway for its conversion is through photoredox catalysis, which enables the formation of carbon-centered radicals under mild conditions semanticscholar.orgnih.govrsc.org. In this process, a photocatalyst, upon excitation by visible light, initiates a series of single-electron transfer (SET) events.

A well-documented reaction pathway is the silyl-mediated, metallaphotoredox cross-electrophile coupling nih.gov. This process unites two different electrophiles, such as the alkyl bromide moiety of this compound and an aryl halide, using a combination of photoredox and transition metal catalysis nih.gov. The mechanism is initiated by the photocatalyst, which, in its excited state, facilitates the generation of a silyl (B83357) radical from a silane, such as tris(trimethylsilyl)silane (TTMSS) semanticscholar.orgnih.gov. This highly reactive silyl radical then abstracts the bromine atom from this compound in a process known as halogen-atom transfer nih.govrsc.org. This step is highly efficient and proceeds at near-diffusion-controlled rates, forming the corresponding 6-(tert-butyldimethylsilyloxy)hexyl radical nih.gov.

Simultaneously, a low-valent nickel catalyst (Ni⁰) undergoes oxidative addition into the C-Br bond of an aryl bromide coupling partner to form an aryl-Ni(II) intermediate nih.gov. The previously generated 6-(tert-butyldimethylsilyloxy)hexyl radical is then captured by this nickel complex, a step referred to as single-electron transmetalation, to furnish a high-valent Ni(III) species nih.govacs.org. The final carbon-carbon bond is formed through reductive elimination from this Ni(III) complex, which releases the coupled product and a Ni(I) species. The catalytic cycle is closed by the reduction of the Ni(I) complex back to Ni(⁰) by the reduced form of the photocatalyst, which is regenerated in the initial SET event nih.gov.

Another important transformation is the Giese reaction, or conjugate addition, where the alkyl radical generated from this compound adds to an electron-deficient olefin, such as an α,β-unsaturated ester or amide semanticscholar.orgnih.govrsc.org. The reaction pathway is similar in its initiation, relying on the photocatalytic generation of a silyl radical to abstract the bromine atom semanticscholar.orgnih.gov. The resulting nucleophilic alkyl radical then adds to the Michael acceptor to form a new C-C bond and a new radical intermediate, which is subsequently quenched to afford the final product semanticscholar.org. Throughout these transformations, the tert-butyldimethylsilyl (TBDMS) ether protecting group is generally stable, demonstrating its utility in complex synthetic sequences libretexts.org.

Table 1: Key Steps in the Metallaphotoredox Cross-Coupling of this compound

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Photoexcitation | An iridium-based photocatalyst absorbs visible light to reach an excited state. | *Ir(III) |

| 2. Silyl Radical Generation | The excited photocatalyst oxidizes a silane, which then forms a silyl radical. | Tris(trimethylsilyl)silyl radical |

| 3. Halogen-Atom Abstraction | The silyl radical abstracts the bromine atom from this compound. | 6-(tert-butyldimethylsilyloxy)hexyl radical |

| 4. Oxidative Addition | A Ni(0) catalyst adds to an aryl bromide coupling partner. | Aryl-Ni(II) complex |

| 5. Radical Capture | The alkyl radical is captured by the Aryl-Ni(II) complex. | Alkyl-Aryl-Ni(III) complex |

| 6. Reductive Elimination | The Ni(III) complex undergoes reductive elimination to form the C-C bond and a Ni(I) species. | Coupled product, Ni(I) |

| 7. Catalyst Regeneration | The Ni(I) and photocatalyst are returned to their initial states to complete the cycles. | Ni(0), Ir(III) |

Role of Computational Chemistry (e.g., Density Functional Theory (DFT)) in Understanding Reaction Selectivity and Kinetics

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the complex mechanisms, selectivity, and kinetics of reactions involving silyl ethers and alkyl halides hydrophobe.orgresearchgate.net. Although specific DFT studies on this compound are not prevalent, the principles are widely applied to analogous systems to gain deep mechanistic insights.

DFT calculations are instrumental in elucidating reaction pathways by mapping the potential energy surface of a reaction. This allows for the identification of transition states and intermediates, providing a step-by-step picture of the transformation acs.orgresearchgate.net. For instance, in the metallaphotoredox coupling reactions discussed previously, DFT can be used to calculate the energy barriers (activation energies) for key steps such as oxidative addition, radical capture, and reductive elimination nih.govrsc.org. By comparing the activation energies of competing pathways, chemists can predict and understand the observed reaction selectivity nih.gov.

In the context of the Giese reaction, DFT can help explain the regioselectivity of the radical addition to different Michael acceptors. Calculations can model the stability of the resulting radical intermediates and the energies of the transition states leading to them. Furthermore, computational studies have been used to understand the nature of the C-C bond formation step in related iron-catalyzed dicarbofunctionalization of enol silyl ethers, predicting an energy barrier consistent with experimental observations nih.gov.

DFT is also employed to probe the properties of catalysts and intermediates. For example, calculations can reveal the electronic structure of the photocatalyst in its ground and excited states, or the spin state of transition metal intermediates, which can be crucial for reactivity nih.gov. In studies of silyl ester hydrolysis, DFT has been used to determine activation energies and explain how different substituents on the silicon atom can tune the kinetic parameters of bond dissociation geomar.de. This predictive power helps in the rational design of new catalysts and reaction conditions with improved efficiency and selectivity researchgate.net.

Characterization and Fate of Radical Intermediates in Photoredox Processes

In photoredox processes involving this compound, the central intermediate is the 6-(tert-butyldimethylsilyloxy)hexyl radical. This species is generated via a halogen-atom transfer from the parent alkyl bromide to a photocatalytically generated silyl radical semanticscholar.orgnih.gov. Direct reductive cleavage of unactivated alkyl bromides to form radicals can be challenging, but the silyl-mediated halogen atom transfer provides a facile and efficient pathway under mild conditions rsc.org.

The 6-(tert-butyldimethylsilyloxy)hexyl radical is a nucleophilic, open-shell species nih.gov. Its characterization is often indirect, through the analysis of reaction products and mechanistic experiments such as Stern-Volmer quenching studies, which can confirm the participation of specific species in the photocatalytic cycle nih.gov. The generation of such carbon-centered radicals under mild, visible-light-mediated conditions avoids the use of harsh reagents and high temperatures often required in traditional radical chemistry researchgate.net.

The fate of this radical intermediate is dictated by the specific reaction conditions and the other reagents present. Two primary fates have been extensively explored:

Cross-Coupling Reactions : In metallaphotoredox catalysis, the primary fate of the 6-(tert-butyldimethylsilyloxy)hexyl radical is rapid capture by a transition metal complex, typically a Ni(II) species nih.govacs.org. This event, termed single-electron transmetalation, is exceptionally fast and leads to the formation of a high-valent organometallic intermediate (e.g., Ni(III)) acs.org. This intermediate then undergoes reductive elimination to form a new carbon-carbon bond, effectively coupling the hexyl fragment to another organic electrophile nih.gov. This pathway is highly valuable for constructing C(sp³)–C(sp²) bonds nih.gov.

Conjugate Addition (Giese Reaction) : In the absence of a transition metal cross-coupling partner but in the presence of an electron-deficient alkene (a Michael acceptor), the radical adds to the double bond semanticscholar.orgnih.govrsc.org. This addition forms a new C-C bond and generates a new, resonance-stabilized radical intermediate. This second radical is then typically quenched by a hydrogen atom source in the reaction mixture to yield the final, neutral product semanticscholar.org.

The merger of photoredox catalysis with other catalytic cycles has greatly expanded the synthetic utility of alkyl radicals generated from precursors like this compound, enabling the construction of complex molecules with high functional group tolerance researchgate.netrsc.org.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Efficient Synthetic Routes

Current synthetic strategies for silyl (B83357) ethers often rely on methods that can be resource-intensive and generate stoichiometric byproducts. The future direction emphasizes the development of greener and more atom-economical approaches.

One promising avenue is the advancement of dehydrogenative cross-coupling reactions . This method, which couples silanes and alcohols, is highly effective and atom-economical, producing only hydrogen gas as a byproduct. dicp.ac.cn Such processes are considered more environmentally friendly compared to traditional condensation polymerizations that can produce hazardous byproducts like HCl. mdpi.comresearcher.life Research into copper-catalyzed dehydrocoupling polymerization has shown good yields and the ability to produce high molecular weight poly(silyl ether)s, offering a more sustainable route for creating silicon-based polymers. dicp.ac.cn

Furthermore, the exploration of aqueous phase reactions presents a significant opportunity to reduce the reliance on volatile organic solvents. While direct synthesis of (6-Bromohexyloxy)-tert-butyldimethylsilane in water is challenging due to the hydrolytic sensitivity of silyl ethers, research into micellar catalysis or phase-transfer catalysis could enable such transformations. Developing robust catalysts that can operate in aqueous environments would represent a major step forward in the sustainable synthesis of this and related compounds.

| Synthetic Route | Advantages | Challenges |

| Dehydrogenative Cross-Coupling | High atom economy, produces only H₂ as a byproduct, environmentally friendly. dicp.ac.cnresearcher.life | Often requires precious metal catalysts, though cheaper alternatives are being developed. dicp.ac.cn |

| Aqueous Phase Reactions | Reduces use of organic solvents, environmentally benign. | Hydrolytic instability of silyl ethers, requires specialized catalytic systems. |

| Metal-Free Hydrosilylation | Avoids metal contamination, mild reaction conditions. acs.org | Catalyst scope and efficiency may be limited compared to metal-based systems. |

Exploration of Novel Catalytic Systems for C-X and C-C Bond Formation with Enhanced Selectivity

The bromo- and silyl ether moieties of this compound offer two distinct handles for chemical modification. Future research will likely focus on developing novel catalytic systems that can selectively activate and functionalize these sites.

For the C-Br bond, advancements in transition metal-catalyzed cross-coupling reactions are expected to play a key role. numberanalytics.com Novel catalytic systems are continually being developed to improve efficiency, selectivity, and reduce environmental impact. dntb.gov.ua Iron-catalyzed dicarbofunctionalization of silyl enol ethers demonstrates a move towards using more earth-abundant and less toxic metals for C-C bond formation. rsc.org Such methodologies could be adapted to utilize the alkyl bromide of this compound as a substrate.

Simultaneously, the development of catalysts that can selectively cleave or modify the Si-O bond under specific conditions will enhance the utility of the tert-butyldimethylsilyl protecting group. While silyl ethers are generally stable, their controlled cleavage is crucial in multi-step syntheses. libretexts.org Research into enzymatic or highly selective chemical catalysts for deprotection could offer milder and more precise control over this process.

Expanding the Scope of Applications in Emerging Fields

The unique properties of this compound make it an attractive candidate for use in several cutting-edge areas of materials science and biotechnology.

Bio-Conjugation and Biorelevant Materials Synthesis

The ability to introduce a protected hydroxyl group and a reactive handle for further functionalization makes this compound valuable in the synthesis of materials for biomedical applications. The acid-sensitive nature of silyl ethers allows for the design of biomaterials that degrade under specific physiological conditions , such as the acidic microenvironment of tumors or inflammatory tissues. nih.govacs.org This property is highly desirable for applications in drug delivery and tissue engineering. researchgate.net Future work could involve incorporating this compound into larger polymer scaffolds to create biodegradable and biocompatible materials.

Responsive Materials by Incorporating Stimuli-Responsive Units

The incorporation of stimuli-responsive moieties into polymer structures allows for the creation of "smart" materials that can change their properties in response to external triggers. rsc.orgnih.gov The silyl ether linkage in this compound can act as a pH-responsive unit. researchgate.net By polymerizing derivatives of this compound, it is possible to create materials that swell, degrade, or release an encapsulated payload in response to changes in pH. This opens up possibilities for its use in sensors, actuators, and controlled-release systems.

Applications in Flow Chemistry and Automated Synthesis

The trend towards automation in chemical synthesis necessitates the development of robust and reliable reactions that can be performed in continuous flow systems. sigmaaldrich.com The protection and deprotection of alcohols with silyl ethers are common steps in organic synthesis that are being adapted for flow chemistry. core.ac.uk The well-defined reactivity of this compound makes it a suitable building block for automated synthesis platforms, which can accelerate the discovery and optimization of new molecules and materials. synplechem.com

Precision Synthesis of Highly Functionalized Macromolecules and Supramolecular Assemblies

The controlled synthesis of polymers with precise architectures and functionalities is a major goal in polymer chemistry. This compound can serve as a key monomer or initiator in various polymerization techniques. For instance, the bromo group can be used to initiate controlled radical polymerizations, while the silyl ether provides a latent hydroxyl group that can be deprotected post-polymerization for further modification. This allows for the synthesis of well-defined block copolymers, graft copolymers, and other complex macromolecular structures.

Furthermore, the principles of supramolecular chemistry, which involve the self-assembly of molecules into ordered structures, can be applied to derivatives of this compound. acs.org By introducing recognition motifs, it may be possible to direct the self-assembly of these molecules into well-defined nanoscale architectures, such as micelles, vesicles, or fibers, with potential applications in nanotechnology and materials science.

Q & A

Q. What are the most efficient synthetic routes for (6-bromohexyloxy)-tert-butyldimethylsilane?

Methodological Answer: The compound is typically synthesized via a Grignard reaction or nucleophilic substitution . For example:

- Grignard Approach : React magnesium turnings with this compound in tetrahydrofuran (THF) at low temperatures (−50°C), followed by addition to a carbonyl-containing substrate (e.g., acetate derivatives). The reaction mixture is stirred overnight, quenched with NH₄Cl, and extracted with hexane .

- Silylation : Protect hydroxyl groups using tert-butyldimethylsilyl (TBDMS) chloride in the presence of imidazole or Et₃N in DMF. Purification involves column chromatography (silica gel, hexane/EtOAc) .

Q. Key Reaction Conditions :

| Parameter | Typical Range |

|---|---|

| Temperature | −50°C to 80°C |

| Solvent | THF, DMF |

| Catalyst/Base | Mg, Et₃N, imidazole |

| Reaction Time | 16–24 hours |

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) and elemental analysis to confirm molecular formula and purity. For example:

Q. What are common applications of this compound in organic synthesis?

Methodological Answer: It serves as a protecting group for alcohols or a precursor for cross-coupling reactions :

- Protecting Group : The TBDMS moiety stabilizes hydroxyl groups during multi-step syntheses (e.g., pheromone synthesis, ).

- Alkylation Agent : The bromohexyl chain participates in nucleophilic substitutions (e.g., forming carbon-carbon bonds with Grignard reagents) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in stereoselective syntheses?

Methodological Answer:

- Solvent Polarity : Use THF for Grignard reactions to enhance nucleophilicity; switch to DMF for silylation to stabilize intermediates .

- Temperature Control : Maintain low temperatures (−50°C) to minimize side reactions (e.g., elimination) .

- Catalyst Screening : Test bases like Cs₂CO₃ or NaI to accelerate silylation or substitution kinetics .

Q. Example Optimization Table :

| Condition | Yield Improvement Strategy |

|---|---|

| Solvent | THF → Higher polarity for better ion pairing |

| Catalyst | Add 10 mol% NaI for faster bromide displacement |

| Purification | Use gradient elution in column chromatography |

Q. How should researchers address contradictions in reported purity data (e.g., 24% vs. 95% yields)?

Methodological Answer:

- Source Analysis : Cross-reference synthetic protocols (e.g., reaction time, stoichiometry). notes purity variations due to differing purification methods (e.g., column chromatography vs. recrystallization).

- Reproducibility Checks : Replicate reactions under standardized conditions (fixed solvent ratios, catalysts).

- Advanced Analytics : Use HPLC-MS to identify impurities (e.g., unreacted starting material or hydrolysis byproducts) .

Q. What strategies mitigate steric hindrance from the TBDMS group during nucleophilic substitutions?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophile accessibility to the bromohexyl chain.

- Leaving Group Tuning : Replace bromide with iodide (e.g., tert-butyl(4-iodobutoxy)dimethylsilane) for faster SN2 reactions .

- Microwave Assistance : Apply microwave irradiation to reduce reaction time and improve yields .

Q. How can researchers integrate this compound into multi-disciplinary projects (e.g., materials science)?

Methodological Answer:

- Surface Functionalization : Use as a silane coupling agent to modify silica nanoparticles (e.g., bromohexyl chain for subsequent click chemistry) .

- Pheromone Synthesis : Employ in stereoselective syntheses of lepidopteran pheromones (e.g., (8E,10E)-tetradecadien-1-ol derivatives) via Grignard reactions .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。